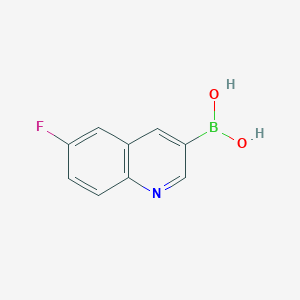
(6-Fluoroquinolin-3-yl)boronic acid
Übersicht
Beschreibung
“(6-Fluoroquinolin-3-yl)boronic acid” is a boronic acid derivative with a fluoroquinoline scaffold . It has a molecular weight of 190.97 . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H . This indicates that the compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including “this compound”, are versatile reagents that can participate in various coupling reactions to form carbon-carbon bonds . One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . In this reaction, a boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
“this compound” is a solid compound . to 95% . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Medicinal Chemistry
- (6-Fluoroquinolin-3-yl)boronic acid has been used in iridium-catalyzed C–H borylation of fluoroquinolines, leading to the formation of quinoline boronic ester. This ester undergoes various transformations significant in medicinal chemistry, including the development of fluoroquinolones, a core structure in many antibiotics (Hickey et al., 2022).
Electronic Properties and Drug Development
- Research has focused on the structural and electronic properties of boron complexes, including those with fluorine atoms like this compound. These properties are essential in developing anticancer drugs, with computational research aiding in the optimization of these compounds (Sayın & Karakaş, 2018).
Sensory Applications
- The compound has been involved in creating water-soluble styrylquinolinium boronic acids, acting as chemosensors for hypochlorite ions. Its unique oxidation process, involving a C–B bond, has significant implications for detecting specific ions and reactive oxygen species (Wang et al., 2013).
Fluorescence and Sensor Design
- Isoquinolinylboronic acids, related to this compound, have shown high affinities for diol-containing compounds at physiological pH. This property is leveraged in sensor design, especially for detecting glucose and other carbohydrates, with significant fluorescence changes observed upon binding (Cheng et al., 2010).
Luminescent Device Applications
- Studies have also explored the use of derivatives of this compound in developing luminescent devices. For example, luminescent boronic 8-oxoquinoline complexes exhibit significant emission quantum yields, indicating potential in OLED technology (Jarzembska et al., 2017).
Biochemical Sensing
- Boronic acids, including variants of this compound, are integral in biochemical sensing due to their ability to bind with diols. This property is crucial in designing fluorescent chemosensors for various biological substances, such as carbohydrates, dopamine, and ions (Huang et al., 2012).
Positron Emission Tomography (PET) Imaging
- In neurology, a derivative of this compound, [18 F]MK-6240, has been synthesized for PET imaging of neurofibrillary tangles, offering insights into neurological disorders like Alzheimer's (Hopewell et al., 2019).
Safety and Hazards
“(6-Fluoroquinolin-3-yl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Mode of Action
The mode of action of (6-Fluoroquinolin-3-yl)boronic acid is likely related to its ability to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid moiety is transferred from boron to palladium, a process known as transmetalation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
. This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .
Biochemische Analyse
Biochemical Properties
(6-Fluoroquinolin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of the enzyme. The boronic acid group forms reversible covalent bonds with the serine or threonine residues in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with proteins that contain diol groups, forming stable complexes that can be utilized in various biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of kinases by this compound can lead to altered phosphorylation states of downstream signaling proteins, thereby modulating cellular responses. Furthermore, this compound can affect gene expression by inhibiting transcription factors or other regulatory proteins. In terms of cellular metabolism, this compound can disrupt metabolic pathways by inhibiting enzymes involved in key metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. The boronic acid group in the compound can interact with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the fine-tuning of enzyme activity. Additionally, this compound can bind to diol-containing biomolecules, forming stable complexes that can be used in various biochemical applications. The fluorine atom in the quinoline ring may also contribute to the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and protein interactions. The extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of kinases by this compound can alter the phosphorylation states of metabolic enzymes, thereby affecting their activity. Additionally, this compound may interact with cofactors such as ATP, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid group. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications of this compound can affect its activity and function within different subcellular compartments. These localization patterns are crucial for the compound’s biochemical effects and overall efficacy .
Eigenschaften
IUPAC Name |
(6-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBAALVGNOQWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)F)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


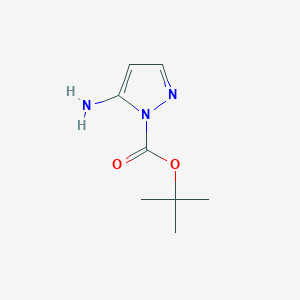
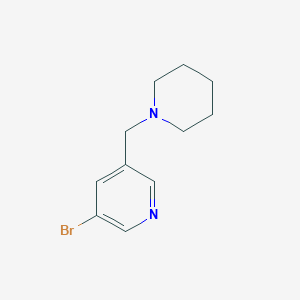
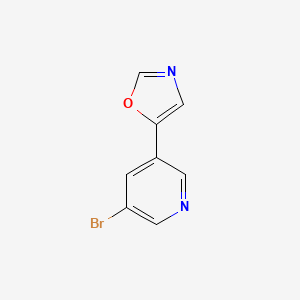
![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
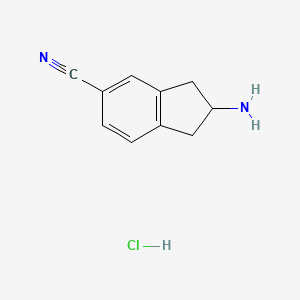
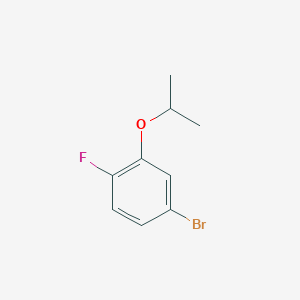
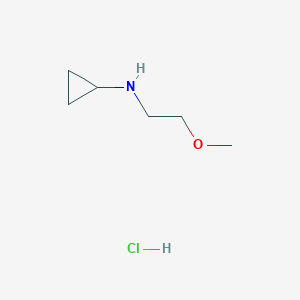
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)



![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)
